Nerisopam - 102771-12-0

Nerisopam

Catalog Number: EVT-276815
CAS Number: 102771-12-0
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nerisopam, also known as EGIS-6775 and GYKI-52322, is a gamma-aminobutyric acid (GABA) receptor agonist potentially for the treatment of anxiety and psychiatric disorders.
Synthesis Analysis

The synthesis of Nerisopam involves several key steps to form its characteristic 2,3-benzodiazepine core. The general synthetic route includes:

  1. Formation of the Benzodiazepine Core: This initial step typically involves cyclization reactions using appropriate precursors to create the benzodiazepine ring structure.
  2. Functionalization: Specific functional groups, such as methoxy and methyl groups, are introduced at designated positions on the benzodiazepine ring to enhance biological activity.
  3. Final Modifications: The synthesis is completed by attaching aniline derivatives, which are crucial for the compound's efficacy and properties.

Industrial methods aim to optimize these steps for high yield and purity while maintaining cost-effectiveness .

Molecular Structure Analysis

Nerisopam's molecular structure is characterized by a fused benzodiazepine ring system. The canonical SMILES representation of Nerisopam is CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N, which indicates the presence of various substituents that contribute to its pharmacological profile .

The structure can be analyzed in terms of:

  • Ring System: The compound features a seven-membered ring typical of benzodiazepines.
  • Functional Groups: The presence of methoxy groups enhances lipophilicity, potentially affecting absorption and distribution within biological systems.
  • Stereochemistry: Understanding the stereochemical configuration is crucial for elucidating its mechanism of action and interaction with biological targets.
Chemical Reactions Analysis

Nerisopam participates in various chemical reactions that can modify its structure and properties:

  1. Oxidation: Under specific conditions, Nerisopam can be oxidized to yield oxidized derivatives.
  2. Reduction: Reduction reactions can selectively modify functional groups or the benzodiazepine core itself.
  3. Substitution Reactions: Substitution on the aromatic ring allows for the introduction of different substituents, which can significantly alter the compound's pharmacological properties.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action for Nerisopam primarily involves its interaction with the central nervous system. Unlike traditional benzodiazepines, Nerisopam does not bind to central dopamine receptors; instead, it exhibits affinity for serotonin receptors (specifically 5-HT1 receptors) and inhibits brain cyclic adenosine monophosphate phosphodiesterase (cAMP-phosphodiesterase). This action leads to increased levels of cyclic adenosine monophosphate within neurons, contributing to its anxiolytic effects .

Physical and Chemical Properties Analysis

Nerisopam possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 313.36 g/mol.
  • Solubility: It shows varying solubility in organic solvents, influenced by its functional groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are critical when considering formulation strategies for therapeutic use .

Applications

Nerisopam has significant applications in scientific research and clinical settings:

  • Anxiolytic Treatment: It is primarily used for treating anxiety disorders due to its unique mechanism that differentiates it from conventional benzodiazepines.
  • Research Tool: Its interaction with serotonin receptors makes it valuable in studies exploring serotonin's role in mood regulation and anxiety.
  • Pharmacological Studies: Investigations into its structure-activity relationship have led to the development of new derivatives with enhanced efficacy or reduced side effects .
Neuropharmacological Mechanisms of Action

Striato–Pallido–Nigral System Targeting

Nerisopam (GYKI-52322, EGIS-6775) exhibits a highly specific neuroanatomical binding profile concentrated exclusively within the basal ganglia circuitry. Autoradiographic studies reveal its binding sites are densely localized in the caudate-putamen (striatum), globus pallidus, and substantia nigra, with negligible binding in the cerebral cortex, thalamus, cerebellum, or brainstem regions [1] [3]. This distinct distribution pattern fundamentally differentiates nerisopam from classical 1,4-benzodiazepines (e.g., diazepam), which bind widely throughout the brain via GABA-A receptors [7].

Chemical lesioning studies demonstrate that nerisopam’s binding sites reside on striatal projection neurons. Surgical transection of the striato-nigral pathway abolishes nerisopam binding in the substantia nigra, confirming anterograde transport of its binding sites from the striatum to output nuclei [3]. This identifies the striato-pallido-nigral pathway as the primary neural substrate for nerisopam’s effects. The molecular identity of this unique binding site (termed the "girisopam binding site") remains under investigation but is functionally and anatomically distinct from GABA-A, dopamine, serotonin, glutamate (kainate, AMPA), or opioid receptors [1] [3].

Table 1: Distribution of Nerisopam Binding Sites in the Rat Basal Ganglia

Brain RegionBinding Site DensityFunctional Significance
Caudate-Putamen (Striatum)Very HighPrimary site of binding; location on medium spiny projection neurons
Globus PallidusHighReceives GABAergic projections from striatum
Substantia Nigra (pars reticulata)HighReceives GABAergic striatal input; output nucleus
Entopeduncular NucleusModerateHomolog of primate GPi; basal ganglia output
Cerebral CortexAbsentDistinguishes from classical benzodiazepines
CerebellumAbsentDistinguishes from classical benzodiazepines

Modulation of Fos-like Immunoreactivity in Basal Ganglia

Nerisopam administration induces rapid and intense expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, specifically within the rostral, dorsomedial, and lateral striatum [1] [2]. This effect is dose-dependent and occurs within 60-90 minutes post-administration. Crucially, the FLI pattern evoked by nerisisopam differs markedly from that induced by typical antipsychotics (e.g., haloperidol) or atypical antipsychotics (e.g., clozapine) [2].

Haloperidol induces widespread FLI across the entire striatum, particularly in the dorsolateral quadrant. In contrast, nerisopam generates a focused activation pattern predominantly in the rostromedial striatum and associated limbic territories [2]. This region-specific Fos induction aligns with the limbic-associative functions of the rostral striatum, implicating modulation of emotional and motivational processing circuits rather than motor pathways. The effect is also observed in the entopeduncular nucleus (rodent equivalent of the internal globus pallidus) and the substantia nigra pars reticulata, consistent with the known connectivity of the striato-pallido-nigral system where its binding sites reside [2] [3]. This selective neuronal activation provides functional evidence supporting the autoradiographic data on nerisopam’s site-specific binding.

Non-GABAergic Pathways in Anxiolytic Activity

Despite structural similarities to 1,4-benzodiazepines, nerisopam does not bind to the benzodiazepine modulatory site on GABA-A receptors [3] [6]. Competitive binding assays confirm a lack of affinity for GABA-A, GABA-B, or barbiturate binding sites. Furthermore, nerisopam's anxiolytic effects in animal models (e.g., Vogel conflict test, elevated plus maze) are not antagonized by flumazenil, a specific GABA-A/benzodiazepine receptor antagonist, which readily blocks the effects of classical benzodiazepines like diazepam [3].

This unequivocally demonstrates that nerisopam’s mechanism of action is independent of GABAergic potentiation. While some commercial compound libraries erroneously classify it as a "GABA receptor agonist" [6], primary research literature consistently refutes this. Its anxiolytic and antipsychotic effects are instead mediated through its unique interaction within the basal ganglia, potentially modulating downstream cortico-limbic circuits involved in emotional processing. The precise neurotransmitter systems affected (e.g., glutamate, dopamine, adenosine) downstream of striatal binding remain an active research focus, though direct receptor binding screens for dopamine (D1, D2) and serotonin receptors (5-HT1A, 5-HT2) show no significant affinity [3].

Interaction with Opioid Signal Transduction Mechanisms

Emerging evidence suggests a potential interaction between nerisopam (and related 2,3-benzodiazepines) and opioid signal transduction pathways within the basal ganglia [3]. Preclinical studies show that nerisopam significantly potentiates morphine-induced catalepsy and analgesia in rodents. Conversely, the behavioral effects of nerisopam are diminished in morphine-tolerant animals, suggesting cross-talk or adaptive changes in shared pathways [3].

The proposed mechanism involves modulation of intracellular phosphorylation cascades rather than direct binding to opioid receptors. Nerisopam may alter the phosphorylation state of key proteins involved in opioid receptor signaling or downstream effectors, enhancing G-protein coupling efficiency or inhibiting desensitization mechanisms in the striatum and substantia nigra [3]. This modulation could underlie a novel mechanism for regulating emotional responses to endogenous opioids, offering therapeutic potential for conditions involving dysregulated reward or affect, such as addiction or affective disorders, without directly activating opioid receptors and thus potentially avoiding tolerance and dependence liabilities associated with direct agonists [3].

Phosphodiesterase Isoenzyme Inhibition Profiles

While direct inhibition data for Nerisopam is limited within the provided sources, studies on the structurally related 2,3-benzodiazepine tofisopam provide insights into a potential mechanism relevant to this class. Tofisopam acts as an isoenzyme-selective phosphodiesterase (PDE) inhibitor [4]. Its inhibitory profile shows highest affinity for:

  • PDE4A1 (IC₅₀ = 0.42 µM)
  • PDE10A1 (IC₅₀ = 0.92 µM)
  • PDE3 (IC₅₀ = 1.98 µM)
  • PDE2A3 (IC₅₀ = 2.11 µM)

Table 2: Phosphodiesterase (PDE) Inhibition Profile of Tofisopam (Model for 2,3-BDZs)

PDE IsoenzymeIC₅₀ (µM)Primary Tissue/Cellular DistributionFunctional Relevance
PDE4A10.42Ubiquitous, especially CNScAMP hydrolysis; anti-inflammatory, cognition
PDE10A10.92Striatum (highly selective)cAMP/cGMP hydrolysis; regulates striatal MSN activity
PDE31.98Heart, vascular smooth muscle, plateletscAMP hydrolysis; cardiovascular effects
PDE2A32.11Adrenal cortex, brain, heartcAMP/cGMP hydrolysis; adrenal signaling, cognition

Given the shared structural core and basal ganglia targeting of 2,3-benzodiazepines, nerisopam likely exhibits a similar PDE inhibition profile, particularly concerning PDE10A, which is highly enriched in striatal medium spiny neurons (MSNs) [4]. Inhibition of PDE10A elevates cyclic nucleotides (cAMP and cGMP) within striatal neurons, modulating PKA and PKC signaling. This enhances phosphorylation of key postsynaptic density proteins (e.g., DARPP-32, GluA1 AMPA receptor subunits), thereby regulating neuronal excitability, synaptic plasticity, and gene expression [4] [5]. Concurrent partial inhibition of PDE4 (regulating cAMP in cortical/limbic areas) and PDE2 (dual-substrate) could synergistically modulate neurotransmission in circuits governing emotion and cognition. This mechanism—potentially combining PDE10A inhibition for striatal output modulation with PDE4 inhibition for cortical/limbic effects—may underlie the atypical antipsychotic and pro-cognitive effects reported for some 2,3-benzodiazepines without inducing sedation [4].

Properties

CAS Number

102771-12-0

Product Name

Nerisopam

IUPAC Name

4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3

InChI Key

WWQDEXGFYVSTCX-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N

Solubility

Soluble in DMSO

Synonyms

1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine dihydrochloride
1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine monohydrochloride
1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine sulfate
GYKI 52 322
GYKI 52322
GYKI-522322
Nerisopam

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.